molecular formula C17H24N2OS B2970051 (3-(dimethylamino)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1704532-10-4

(3-(dimethylamino)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No.: B2970051
CAS No.: 1704532-10-4
M. Wt: 304.45
InChI Key: ACQJHYVJSOIMLU-UHFFFAOYSA-N
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Description

(3-(Dimethylamino)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a bicyclic compound featuring an 8-azabicyclo[3.2.1]octane scaffold substituted with a methylthio group at position 3 and a 3-(dimethylamino)phenyl ketone moiety at the bridgehead nitrogen. This structure is part of a broader class of azabicyclic compounds known for their pharmacological relevance, including interactions with neurotransmitter receptors and enzymes.

Properties

IUPAC Name

[3-(dimethylamino)phenyl]-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2OS/c1-18(2)13-6-4-5-12(9-13)17(20)19-14-7-8-15(19)11-16(10-14)21-3/h4-6,9,14-16H,7-8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQJHYVJSOIMLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2C3CCC2CC(C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The 8-azabicyclo[3.2.1]octane core is a versatile scaffold modified in various studies to explore structure-activity relationships (SAR). Below is a detailed comparison with key analogs:

Substitutions on the Bicyclic Core

Compound Name Substituents Key Modifications Biological Activity/Application Reference
Target Compound 3-(Methylthio), 3-(dimethylamino)phenyl ketone -SMe enhances lipophilicity; -NMe₂ may act as a hydrogen-bond acceptor Not explicitly reported in evidence; inferred receptor binding potential
(4-Chlorophenyl)(3-(phenylamino)-8-azabicyclo[3.2.1]octan-8-yl)methanone 3-(Phenylamino), 4-chlorophenyl ketone -NHPh introduces hydrogen-bond donor; -Cl increases electron-withdrawing effects Antibacterial activity (in vitro) against Gram-positive and Gram-negative strains
Benztropine (BAN/USAN) 3-(Diphenylmethoxy), 8-methyl -OCHPh₂ confers anticholinergic activity; -Me stabilizes the azonia ring Clinically used for Parkinson’s disease and dystonia
[(1R,5S)-3-(Benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-[4-(trifluoromethyl)phenyl]methanone 3-(Benzenesulfonyl), 4-CF₃-phenyl ketone -SO₂Ph enhances metabolic stability; -CF₃ increases hydrophobicity No direct activity reported; sulfonyl groups often improve pharmacokinetics
M3 (Bioorthogonal probe) 3-(Triazolyl), 8-methyl, PEG4 linker Triazole enables click chemistry; PEG4 improves solubility GPCR-targeted imaging and drug discovery

Pharmacological and Functional Insights

  • Antimicrobial Activity : The 4-chlorophenyl analog () demonstrated moderate antibacterial effects, likely due to the chloro group’s electron-withdrawing properties enhancing membrane penetration . In contrast, the target compound’s methylthio group may favor interactions with sulfur-accepting bacterial enzymes, though this remains speculative without direct data.
  • Neurological Targets: Benztropine’s diphenylmethoxy group is critical for muscarinic acetylcholine receptor (mAChR) antagonism, while the target compound’s dimethylamino group could modulate affinity for similar targets .

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